molecular formula C13H21N3O B3428976 Unii-66B7UY5K7I CAS No. 710655-15-5

Unii-66B7UY5K7I

Cat. No. B3428976
CAS RN: 710655-15-5
M. Wt: 235.33 g/mol
InChI Key: DFTCYTDJDXZFSK-JQWIXIFHSA-N
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Description

Unii-66B7UY5K7I is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as (E)-N-(4-(benzo[d][1,3]dioxol-5-yl)-2-methoxyphenyl)-3-(furan-2-yl)acrylamide and is a member of the acrylamide family of compounds.

Scientific Research Applications

Unii-66B7UY5K7I has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been studied for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.

Mechanism of Action

The mechanism of action of Unii-66B7UY5K7I is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Unii-66B7UY5K7I has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce oxidative stress. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of using Unii-66B7UY5K7I in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using Unii-66B7UY5K7I in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of the compound.

Future Directions

There are several future directions for the study of Unii-66B7UY5K7I. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the potential use of the compound in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and potential side effects of the compound.

properties

IUPAC Name

5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTCYTDJDXZFSK-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(OCC1C)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030407
Record name PF-592379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2R,5S)-5-Methyl-4-propylmorpholin-2-yl)pyridin-2-amine

CAS RN

710655-15-5
Record name PF-592379
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0710655155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-592379
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901030407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-592379
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B7UY5K7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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